2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine
CAS No.:
Cat. No.: VC13573131
Molecular Formula: C6H9F2N3
Molecular Weight: 161.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9F2N3 |
|---|---|
| Molecular Weight | 161.15 g/mol |
| IUPAC Name | 2-[3-(difluoromethyl)pyrazol-1-yl]ethanamine |
| Standard InChI | InChI=1S/C6H9F2N3/c7-6(8)5-1-3-11(10-5)4-2-9/h1,3,6H,2,4,9H2 |
| Standard InChI Key | BYZNKJMDYSNJBH-UHFFFAOYSA-N |
| SMILES | C1=CN(N=C1C(F)F)CCN |
| Canonical SMILES | C1=CN(N=C1C(F)F)CCN |
Introduction
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine is a synthetic organic compound that features a pyrazole ring with a difluoromethyl substituent and an ethanamine side chain. This compound is of significant interest in various scientific domains, particularly in medicinal chemistry and agrochemicals, due to its unique structural properties and potential biological activities.
Synthesis
The synthesis of 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine typically involves several chemical pathways. The process primarily involves difluoroacetic acid and hydrazine to form the pyrazole component, followed by alkylation with ethanamine derivatives.
Applications and Biological Activities
This compound is of interest in medicinal chemistry due to its potential biological activities. The difluoromethyl group enhances binding affinity to certain enzymes or receptors, potentially leading to inhibition or modulation of biological pathways. This interaction is crucial in applications where enzyme inhibition is desired for therapeutic effects.
Comparison with Similar Compounds
Other compounds in the pyrazole family, such as 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine, have been studied extensively. These compounds are available commercially and have been used in various chemical syntheses . The presence of a trifluoromethyl group instead of a difluoromethyl group can alter the compound's reactivity and biological activity.
Comparison Table:
| Compound | Molecular Formula | Molecular Weight | IUPAC Name |
|---|---|---|---|
| 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine | C6H10F2N3 | 197.61 g/mol | 2-[3-(difluoromethyl)pyrazol-1-yl]ethanamine; hydrochloride |
| 2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine | C6H8F3N3 | 215.15 g/mol | 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-amine hydrochloride |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume